molecular formula C22H32O4 B14700401 3beta,17-Dihydroxypregn-5-en-20-one 3-formate CAS No. 20867-15-6

3beta,17-Dihydroxypregn-5-en-20-one 3-formate

Cat. No.: B14700401
CAS No.: 20867-15-6
M. Wt: 360.5 g/mol
InChI Key: LIQRRNOQIKMVTQ-YRCTWBNTSA-N
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Description

3beta,17-Dihydroxypregn-5-en-20-one 3-formate is a steroidal compound with the molecular formula C21H32O3. It is a derivative of pregnane, a steroid nucleus, and is characterized by hydroxyl groups at the 3-beta and 17-beta positions, along with a formate ester at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate typically involves the esterification of 3beta,17-Dihydroxypregn-5-en-20-one with formic acid or formic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the formate ester. The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 3-formate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or methanol.

Major Products Formed

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 3-formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular responses. The hydroxyl groups and formate ester play a crucial role in its binding affinity and specificity. Additionally, the compound may influence various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 3-formate is unique due to the presence of the formate ester at the 3-position, which distinguishes it from other similar compounds.

Properties

CAS No.

20867-15-6

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] formate

InChI

InChI=1S/C22H32O4/c1-14(24)22(25)11-8-19-17-5-4-15-12-16(26-13-23)6-9-20(15,2)18(17)7-10-21(19,22)3/h4,13,16-19,25H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

LIQRRNOQIKMVTQ-YRCTWBNTSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)O

Origin of Product

United States

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